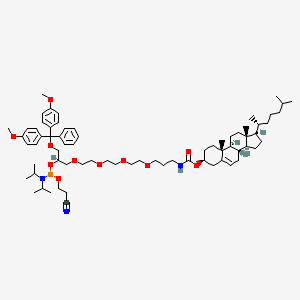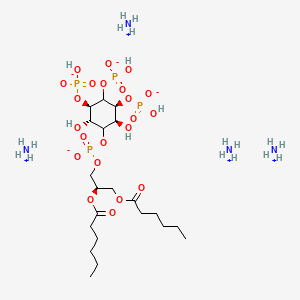
Azoniaspironortropanol chloride
Descripción general
Descripción
Azoniaspironortropanol chloride is a chemical compound that belongs to the class of quaternary ammonium compounds. It is known for its potent muscarinic receptor antagonist properties and has been extensively studied for its biological activity and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Azoniaspironortropanol chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its effects on muscarinic receptors and its potential use in treating conditions related to these receptors.
Medicine: It is investigated for its therapeutic potential in treating overactive bladder and other conditions involving smooth muscle relaxation.
Industry: It is used in the production of various pharmaceuticals and as a biochemical for proteomics research
Mecanismo De Acción
Target of Action
Azoniaspironortropanol chloride, also known as Trospium chloride , primarily targets muscarinic receptors . These receptors are a type of G protein-coupled receptor that are responsive to the neurotransmitter acetylcholine . They play a crucial role in various functions of the nervous system, including the regulation of heart rate and smooth muscle contraction .
Mode of Action
This compound acts as a muscarinic antagonist . It blocks the effect of acetylcholine on muscarinic receptors, particularly in organs such as the bladder . This parasympatholytic action results in the relaxation of the smooth muscle in the bladder .
Biochemical Pathways
Its antagonistic action on muscarinic receptors disrupts the normal cholinergic neurotransmission in the parasympathetic nervous system . This disruption leads to decreased muscle contraction, particularly in the bladder, thereby alleviating symptoms of overactive bladder .
Pharmacokinetics
After oral administration, less than 10% of this compound is absorbed . The mean absolute bioavailability of a 20 mg dose is approximately 9.6% . Peak plasma concentrations occur between 5 and 6 hours post-dose . Urinary excretion of the parent compound plays a major role in the disposition of the drug .
Result of Action
The primary result of this compound’s action is the relaxation of the smooth muscle in the bladder . This leads to a decrease in the symptoms of overactive bladder, such as urinary urgency, urinary incontinence, and frequent urination .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach . Furthermore, its elimination is slowed in patients with renal insufficiency . Therefore, dose adjustment may be necessary in patients with severe renal impairment .
Análisis Bioquímico
Biochemical Properties
It is known that the compound is hydrophilic and has a quaternary ammonium structure . This structure may influence its interactions with various biomolecules.
Cellular Effects
Chloride ions, which are part of the compound, play significant roles in cellular functions . They are involved in maintaining electroneutrality and are crucial for transport across cellular membranes .
Molecular Mechanism
It is known that the major metabolic pathway of a related compound, Trospium chloride, involves ester hydrolysis with subsequent conjugation of benzylic acid to form azoniaspironortropanol with glucuronic acid .
Metabolic Pathways
A related compound, Trospium chloride, is known to undergo ester hydrolysis with subsequent conjugation of benzylic acid to form azoniaspironortropanol with glucuronic acid .
Transport and Distribution
It is known that the compound is hydrophilic and has a quaternary ammonium structure , which may influence its transport and distribution.
Métodos De Preparación
The preparation of azoniaspironortropanol chloride involves several synthetic routes. One method includes reacting tropine with a chloroalkane containing trichloromethyl groups in the presence of an oxidizing agent to form nortropine. This nortropine is then reacted with a dihalide in the presence of an amine to form an azonia compound, which is subsequently esterified with an imidazolide in the presence of a catalyst to produce azoniaspironortropanol esters . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Azoniaspironortropanol chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to different pharmacological properties.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. Major products formed from these reactions include different esters and analogs of this compound .
Comparación Con Compuestos Similares
Azoniaspironortropanol chloride is similar to other quaternary ammonium compounds, such as trospium chloride. it is unique in its specific structure and the particular muscarinic receptors it targets. Similar compounds include:
Trospium chloride: Another muscarinic antagonist used for similar therapeutic purposes.
Oxybutynin: A muscarinic antagonist used to treat overactive bladder.
Solifenacin: A selective muscarinic antagonist used for urinary incontinence
This compound stands out due to its specific binding affinity and the particular pathways it influences, making it a valuable compound in both research and therapeutic contexts.
Propiedades
IUPAC Name |
(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1/t9-,10+,11?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDYZXDBRXHZIX-DIVWUKMWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881397 | |
| Record name | 3α-Hydroxynortropane-8-spiro-1'-pyrrolidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3464-71-9 | |
| Record name | Azoniaspironortropanol chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3α-Hydroxynortropane-8-spiro-1'-pyrrolidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R, 3r, 5S)-3-hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1’-pyrrolidinium]chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZONIASPIRONORTROPANOL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PON1E92XNA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol](/img/structure/B569504.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] (9CI)](/img/new.no-structure.jpg)


![3-[(Dimethylamino)methyl]-4-[methyl(phenyl)amino]furan-2(5H)-one](/img/structure/B569512.png)
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B569513.png)


![[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-](/img/structure/B569521.png)
